1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a bipiperidine moiety linked to a carboxamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Coupling with Bipiperidine: The bipiperidine moiety is introduced through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Formation of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide has a wide range of scientific research applications:
Biology: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may act as an inhibitor of bacterial phosphopantetheinyl transferase, thereby attenuating bacterial growth and metabolism .
Comparison with Similar Compounds
When compared to similar compounds, 1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide exhibits unique properties due to the presence of the trifluoromethyl and chlorine substituents on the pyridine ring. These groups enhance its chemical stability and reactivity, making it a valuable compound in various applications. Similar compounds include:
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
1-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid: Another derivative with similar structural features.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClF3N4O/c18-13-10-12(17(19,20)21)11-23-14(13)24-8-4-16(5-9-24,15(22)26)25-6-2-1-3-7-25/h10-11H,1-9H2,(H2,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXRSSATFDSNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.